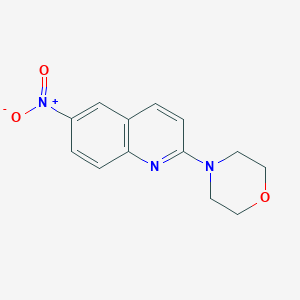
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of halogeno derivatives with alkenes . This process involves the activation of bromochromones by palladium insertion into the carbon-halogen bond, followed by coupling with alkenes to introduce substituents into the chromone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized benzopyran derivatives.
科学的研究の応用
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit protein tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . Additionally, it induces apoptosis through the activation of caspases and other apoptotic proteins.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the 3,4-dimethoxyphenyl and iodine substituents.
2-(3,4-Dimethoxyphenyl)-4H-1-benzopyran-4-one: Similar structure but lacks the iodine atom.
3-Iodo-4H-1-benzopyran-4-one: Contains the iodine atom but lacks the 3,4-dimethoxyphenyl group.
Uniqueness
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- is unique due to the combined presence of the 3,4-dimethoxyphenyl group and the iodine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
645387-26-4 |
|---|---|
分子式 |
C17H13IO4 |
分子量 |
408.19 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3-iodochromen-4-one |
InChI |
InChI=1S/C17H13IO4/c1-20-13-8-7-10(9-14(13)21-2)17-15(18)16(19)11-5-3-4-6-12(11)22-17/h3-9H,1-2H3 |
InChIキー |
UWUDUFFLGXHCOC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)


![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)


![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

